molecular formula C7H16Cl2N2O2 B1371924 Methyl 2-(piperazin-2-yl)acetate dihydrochloride CAS No. 394709-83-2

Methyl 2-(piperazin-2-yl)acetate dihydrochloride

Cat. No. B1371924
CAS RN: 394709-83-2
M. Wt: 231.12 g/mol
InChI Key: BAKVEPAYECKEHR-UHFFFAOYSA-N
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Description

“Methyl 2-(piperazin-2-yl)acetate dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2N2O2 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” is represented by the molecular formula C7H16Cl2N2O2 . The compound has a molecular weight of 231.12 g/mol . The InChI representation of the compound is InChI=1S/C7H14N2O2.2ClH/c1-11-7 (10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1 .


Physical And Chemical Properties Analysis

“Methyl 2-(piperazin-2-yl)acetate dihydrochloride” has a molecular weight of 231.12 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass of the compound is 230.0588831 g/mol . The compound has a topological polar surface area of 50.4 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Antidepressant and Antianxiety Activities

  • A study by Kumar et al. (2017) synthesized novel derivatives of piperazine and evaluated their antidepressant and antianxiety activities using behavioral tests in mice.

Enhancement of Aqueous Solubility and Absorption

  • Shibuya et al. (2018) discovered a compound with improved aqueous solubility and oral absorption, attributing these enhancements to the insertion of a piperazine unit. This work has implications for the development of more effective pharmaceuticals (Shibuya et al., 2018).

Luminescent Properties and Electron Transfer

  • Gan et al. (2003) synthesized novel piperazine-substituted naphthalimide compounds, revealing their potential as pH probes and their unique luminescent properties influenced by photo-induced electron transfer (Gan et al., 2003).

Antibacterial, Antifungal, and Anticancer Activities

  • Sharma et al. (2014) created new carbazole derivatives containing piperazine, demonstrating significant antibacterial, antifungal, and anticancer activities, particularly against human breast cancer cell lines (Sharma et al., 2014).

Novel Synthesis Methods

  • Bhat et al. (2018) introduced an efficient method for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting a simpler and more productive approach to compound creation (Bhat et al., 2018).

Antihelminthic Activity

  • Mavrova et al. (2006) synthesized piperazine derivatives and evaluated their effectiveness against certain parasites, finding that some compounds exhibited higher activity compared to standard treatments (Mavrova et al., 2006).

Anti-Arrhythmic and Hypotensive Properties

  • Marona et al. (2008) tested xanthone derivatives containing piperazine moieties for their potential in treating arrhythmia and hypertension, finding significant activity in some compounds (Marona et al., 2008).

Copper(II) Complexes and Their Properties

  • Sujatha et al. (2000) explored the synthesis of copper(II) complexes with piperazine-based ligands, contributing to the understanding of metal-ligand interactions and their potential applications (Sujatha et al., 2000).

Assay Development for Novel Compounds

  • Chavez-Eng et al. (1997) developed an assay using high-performance liquid chromatography for determining a novel dopamine receptor antagonist, showcasing the importance of accurate measurement techniques in drug development (Chavez-Eng et al., 1997).

Acetylcholinesterase Inhibition

  • Yurttaş et al. (2013) synthesized new thiazole-piperazine compounds and evaluated their efficacy as acetylcholinesterase inhibitors, showing potential for treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

CO2 Absorption Enhancement

  • Balchandani et al. (2022) investigated solvent blends including 2-methyl piperazine for enhanced CO2 absorption, contributing to environmental applications (Balchandani et al., 2022).

properties

IUPAC Name

methyl 2-piperazin-2-ylacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKVEPAYECKEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647574
Record name Methyl (piperazin-2-yl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

394709-83-2
Record name Methyl (piperazin-2-yl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperazin-2-yl)acetate dihydrochloride
Reactant of Route 2
Methyl 2-(piperazin-2-yl)acetate dihydrochloride
Reactant of Route 3
Methyl 2-(piperazin-2-yl)acetate dihydrochloride
Reactant of Route 4
Methyl 2-(piperazin-2-yl)acetate dihydrochloride
Reactant of Route 5
Methyl 2-(piperazin-2-yl)acetate dihydrochloride
Reactant of Route 6
Methyl 2-(piperazin-2-yl)acetate dihydrochloride

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